REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[N:11]1([C:2]2[S:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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3.05 g
|
Type
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reactant
|
Smiles
|
N1CCNCC1
|
Name
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alcohol
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Quantity
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75 mL
|
Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture is partitioned between methylene chloride/ether and aqueous sodium bicarbonate
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Type
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CUSTOM
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Details
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the phases are separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase is dried with sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
|
product
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Smiles
|
N1(CCNCC1)C=1SC2=C(N1)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |